

Application of NST-628 in Patient-Derived Organoid Cultures

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Compound of Interest

Compound Name: J 628

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Introduction

NST-628 is a pioneering, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF–MEK molecular glue.[1][2][3][4] It represents a significant advancement in targeting the RAS–MAPK signaling pathway, a critical driver in a multitude of human cancers.[1][2][5] Dysregulation of this pathway, through mutations in genes such as KRAS, NRAS, and BRAF, is a frequent oncogenic event.[1][5] NST-628 offers a novel mechanism of action by stabilizing the inactive conformation of the RAF–MEK complex, thereby preventing the phosphorylation and subsequent activation of MEK.[1][5][6] This leads to a profound and durable inhibition of the downstream ERK signaling cascade.[5][6]

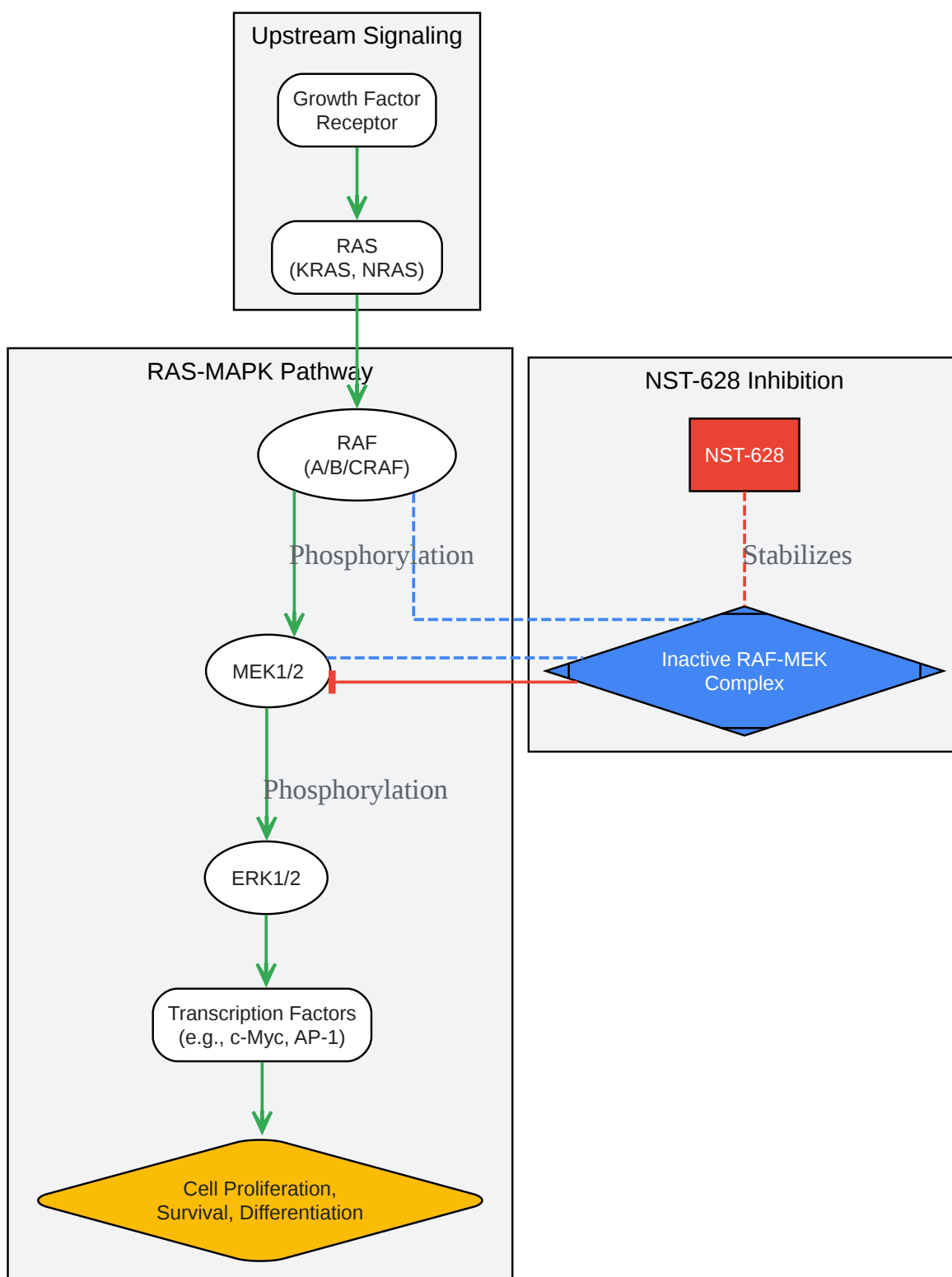
Preclinical studies have demonstrated the potent anti-tumor activity of NST-628 across a broad range of cancer models, including those harboring various RAS and BRAF mutations (Class I, II, and III).[1][5][7] Notably, NST-628 has shown efficacy in models resistant to existing RAF and MEK inhibitors by overcoming mechanisms such as CRAF-mediated bypass signaling.[1] Its ability to penetrate the brain makes it a promising therapeutic agent for primary and metastatic brain tumors.[2][4][8]

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors. This application note provides a comprehensive overview and detailed protocols for the utilization of

NST-628 in PDO cultures to evaluate its therapeutic efficacy and elucidate its mechanism of action in a patient-relevant context.

Mechanism of Action of NST-628

NST-628 functions as a molecular glue, enhancing the affinity between RAF (ARAF, BRAF, and CRAF) and unphosphorylated MEK1/2.^{[1][5]} This stabilization of the inactive RAF-MEK complex prevents the subsequent phosphorylation and activation of MEK, leading to a shutdown of the downstream MAPK pathway. A key differentiator of NST-628 is its ability to inhibit both active and inactive conformations of RAF-MEK complexes and to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.^{[1][3]}



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Diagram 1: Mechanism of action of NST-628 in the RAS-MAPK pathway.

Quantitative Data Summary

The following tables summarize the reported anti-tumor activity of NST-628 in various preclinical models. These data can serve as a reference for designing experiments in PDO cultures.

Table 1: In Vitro Anti-proliferative Activity of NST-628 in Cancer Cell Lines

Cell Line	Cancer Type	Relevant Mutation	GI50 (nM)
HCT116	Colorectal	KRAS G13D	~10
IPC-298	Melanoma	NRAS Q61L	~150 (average for NRAS Q61 mutants)
SK-MEL-2	Melanoma	NRAS Q61R	Data not specified
MeWo	Melanoma	NF1 Q1336*	Data not specified
NCI-H23	Lung Adenocarcinoma	KRAS G12C	Data not specified

Note: GI50 values are approximate and sourced from graphical representations in the cited literature where precise values were not explicitly stated.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Table 2: In Vivo Anti-tumor Activity of NST-628 in Xenograft Models

Model	Cancer Type	Relevant Mutation	Dosing	Outcome
HCT116 Xenograft	Colorectal	KRAS G13D	3-5 mg/kg QD	53% tumor regression
IPC-298 Xenograft	Melanoma	NRAS Q61L	3-5 mg/kg QD	38% tumor regression
SK-MEL-2 Intracranial Xenograft	Melanoma	NRAS Q61R	3 mg/kg QD	50% tumor regression
MeWo Intracranial Xenograft	Melanoma	NF1 Q1336*	1-3 mg/kg QD	Tumor regression
Patient-Derived Xenograft (PDX)	Various	NF1, KRAS G12D/R, BRAF Class II/III, NRAS Q61x	3 mg/kg QD	Broad anti-tumor responses

QD: once daily. Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

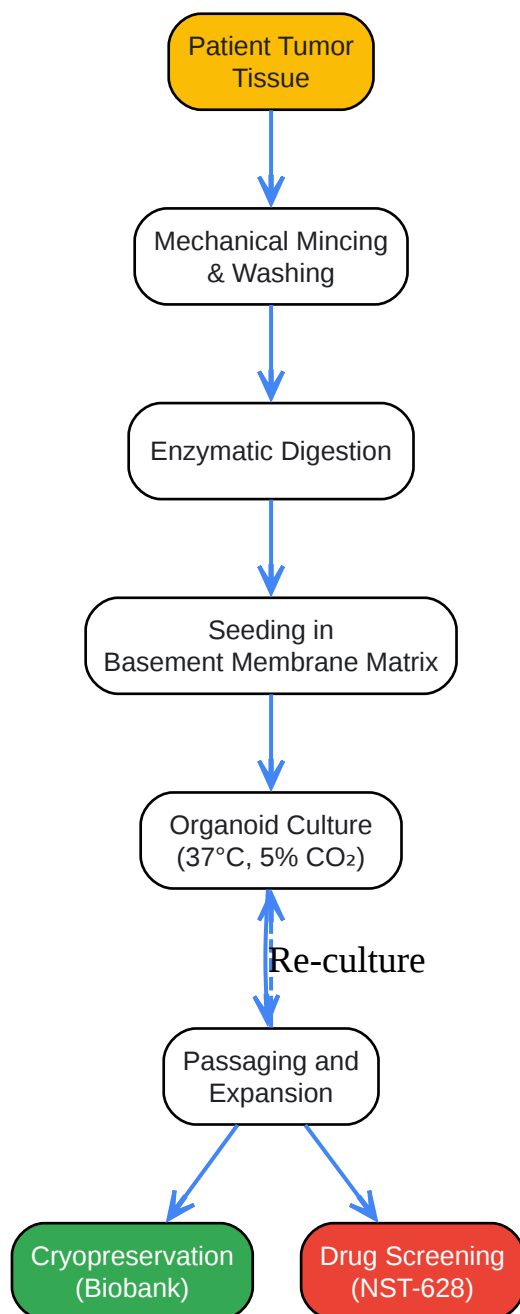
Experimental Protocols

Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)

This protocol is a generalized procedure and should be optimized based on the specific cancer type.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Tissue Acquisition and Processing:
 - Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions and with appropriate institutional approvals.
 - Transport the tissue on ice in a collection medium (e.g., DMEM/F12 with antibiotics).

- Mechanically mince the tissue into small fragments ($<1\text{ mm}^3$) and wash with cold PBS.
- Digest the tissue fragments using an appropriate enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.
- Organoid Seeding:
 - Centrifuge the cell suspension at $200 \times g$ for 5 minutes at 4°C .[\[9\]](#)
 - Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel®) on ice.[\[9\]](#)
 - Plate droplets of the cell-matrix mixture into pre-warmed multi-well plates.[\[13\]](#)
 - Allow the matrix to polymerize at 37°C for 15-30 minutes.
- Organoid Culture:
 - Overlay the domes with a specialized organoid growth medium tailored to the cancer type. Media formulations are critical and often contain components like EGF, Noggin, R-spondin, and other growth factors.
 - Culture the organoids at 37°C in a 5% CO_2 incubator.
 - Replace the culture medium every 2-3 days.
 - Passage the organoids every 1-3 weeks by mechanically or enzymatically disrupting the organoids and re-seeding them in a fresh matrix.



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